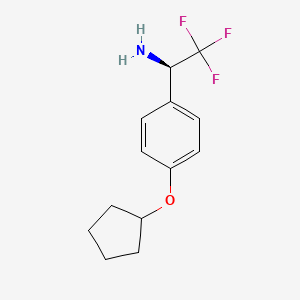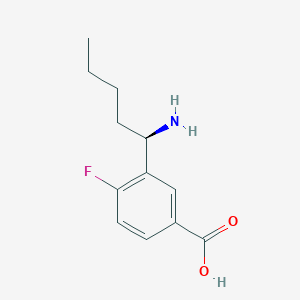
(R)-3-(1-Aminopentyl)-4-fluorobenzoicacidhcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(1-Aminopentyl)-4-fluorobenzoicacidhcl can be achieved through several methods. One common approach involves the alkylation of ammonia, Gabriel synthesis, reduction of nitriles, reduction of amides, reduction of nitrocompounds, and reductive amination of aldehydes and ketones . These methods typically involve the use of specific reagents and catalysts to facilitate the desired chemical transformations.
Industrial Production Methods: Industrial production of ®-3-(1-Aminopentyl)-4-fluorobenzoicacidhcl may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis systems to streamline the production process.
化学反応の分析
Types of Reactions: ®-3-(1-Aminopentyl)-4-fluorobenzoicacidhcl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the amino group, fluorine atom, and carboxylic acid group.
Common Reagents and Conditions: Common reagents used in the reactions of ®-3-(1-Aminopentyl)-4-fluorobenzoicacidhcl include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of ®-3-(1-Aminopentyl)-4-fluorobenzoicacidhcl depend on the specific reaction pathway. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce amines or alcohols.
科学的研究の応用
®-3-(1-Aminopentyl)-4-fluorobenzoicacidhcl has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme-substrate interactions and protein-ligand binding. In medicine, it is investigated for its potential therapeutic effects, including its role as a precursor for drug development. In industry, it is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-3-(1-Aminopentyl)-4-fluorobenzoicacidhcl involves its interaction with specific molecular targets and pathways. The amino group and fluorine atom play key roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may exert its effects through modulation of enzyme activity, inhibition of specific pathways, or alteration of cellular signaling processes.
類似化合物との比較
Similar Compounds: Similar compounds to ®-3-(1-Aminopentyl)-4-fluorobenzoicacidhcl include ®-4-(1-Aminopentyl)phenol , 2-((1R)-1-Aminopentyl)-4-bromophenol , and 2-((1R)-1-Aminopentyl)phenol . These compounds share structural similarities but differ in the presence of specific functional groups or substituents.
Uniqueness: The uniqueness of ®-3-(1-Aminopentyl)-4-fluorobenzoicacidhcl lies in its specific combination of an amino group, pentyl chain, fluorine atom, and carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H16FNO2 |
|---|---|
分子量 |
225.26 g/mol |
IUPAC名 |
3-[(1R)-1-aminopentyl]-4-fluorobenzoic acid |
InChI |
InChI=1S/C12H16FNO2/c1-2-3-4-11(14)9-7-8(12(15)16)5-6-10(9)13/h5-7,11H,2-4,14H2,1H3,(H,15,16)/t11-/m1/s1 |
InChIキー |
IZUZFEQDVPKMGO-LLVKDONJSA-N |
異性体SMILES |
CCCC[C@H](C1=C(C=CC(=C1)C(=O)O)F)N |
正規SMILES |
CCCCC(C1=C(C=CC(=C1)C(=O)O)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



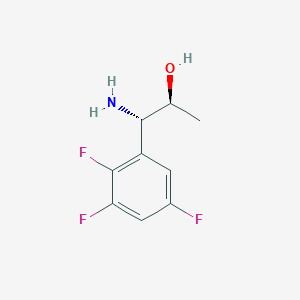


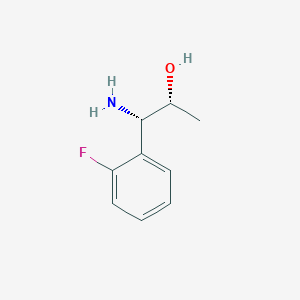
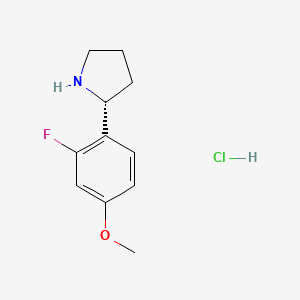
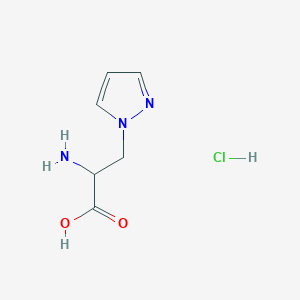
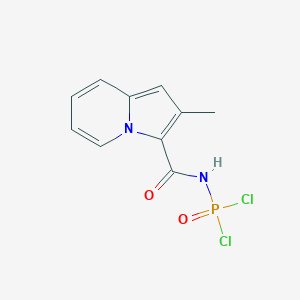
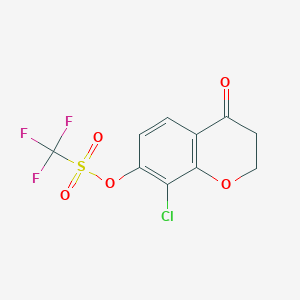
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate](/img/structure/B13058018.png)
![4-((2-Chlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13058028.png)
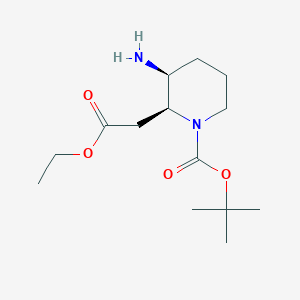
![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]aminobenzenesulfonate](/img/structure/B13058047.png)
